3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane
Overview
Description
3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane is a complex organomercury compound with the molecular formula C10H16Hg2O6 This compound is characterized by the presence of two mercury atoms bonded to a dioxane ring structure, which is further functionalized with acetyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyloxy-[[5-(acetyloxymercuriomethyl)-1,4-dioxan-2-yl]methyl]mercury typically involves the reaction of a dioxane derivative with mercuric acetate in the presence of acetic anhydride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent the oxidation of mercury. The general reaction scheme can be represented as follows:
Formation of the dioxane intermediate: The starting material, a dioxane derivative, is reacted with mercuric acetate to form a mercuriomethyl-dioxane intermediate.
Acetylation: The intermediate is then treated with acetic anhydride to introduce the acetyloxy groups, resulting in the formation of acetyloxy-[[5-(acetyloxymercuriomethyl)-1,4-dioxan-2-yl]methyl]mercury.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent safety measures due to the toxic nature of mercury compounds. The use of automated reactors and continuous monitoring systems can help ensure the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide derivatives.
Reduction: Reduction reactions can convert the mercury atoms to their elemental form or lower oxidation states.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can replace the acetyloxy groups under mild conditions.
Major Products Formed
Oxidation: Formation of mercuric oxide derivatives.
Reduction: Elemental mercury or lower oxidation state mercury compounds.
Substitution: Formation of new organomercury compounds with different functional groups.
Scientific Research Applications
3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a tool in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetyloxy-[[5-(acetyloxymercuriomethyl)-1,4-dioxan-2-yl]methyl]mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The mercury atoms can form strong bonds with sulfur atoms in these molecules, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction can result in oxidative stress and cellular damage, which is a common mechanism of toxicity for organomercury compounds .
Comparison with Similar Compounds
Similar Compounds
Methylmercury chloride: Another organomercury compound with similar toxicological properties.
Ethylmercury chloride: Similar in structure and toxicity to methylmercury chloride.
Phenylmercury acetate: An organomercury compound used in various industrial applications.
Uniqueness
3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane is unique due to its dioxane ring structure and the presence of multiple acetyloxy groups. This structural complexity may confer distinct chemical reactivity and biological interactions compared to simpler organomercury compounds .
Properties
IUPAC Name |
acetyloxy-[[5-(acetyloxymercuriomethyl)-1,4-dioxan-2-yl]methyl]mercury | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2.2C2H4O2.2Hg/c1-5-3-8-6(2)4-7-5;2*1-2(3)4;;/h5-6H,1-4H2;2*1H3,(H,3,4);;/q;;;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLBBKYAOKMKOM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Hg]CC1COC(CO1)C[Hg]OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Hg2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319335 | |
Record name | 3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51023-77-9 | |
Record name | 3,6-Bis(acetatomercurimethyl)dioxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051023779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC50757 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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